THI0019 -

THI0019

Catalog Number: EVT-8266838
CAS Number:
Molecular Formula: C29H35N3O7S2
Molecular Weight: 601.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

THI0019 is classified as a synthetic organic compound within the category of small molecule integrin agonists. Its chemical structure is derived from modifications to an existing antagonist, which allows it to activate integrin-mediated cellular processes. The compound has been characterized for its ability to bind selectively to α4β1 integrins, facilitating improved cell adhesion to ligands such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin .

Synthesis Analysis

Methods and Technical Details

The synthesis of THI0019 involved two key structural modifications to the antagonist TBC3486. These modifications included the introduction of a diphenylurea moiety mounted onto phenylalanine, alongside β-amino acids to allow for cyclization while maintaining essential functional groups .

The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis began with commercially available precursors, including Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
  2. Functionalization: The 4-[(N-2-methylphenyl)ureido]phenylacetyl moiety was synthesized and coupled using a HATU/HOAt/collidine system in dry dimethylformamide.
  3. Purification: The resulting compounds were purified through standard chromatographic techniques to yield THI0019 in good yields .
Molecular Structure Analysis

Structure and Data

The molecular structure of THI0019 includes several key features that contribute to its function as an agonist. The compound's design incorporates:

  • A diphenylurea core that interacts with the integrin binding site.
  • Structural elements that facilitate binding at the α/β subunit interface of α4β1 integrins.

Molecular modeling studies suggest that THI0019 binds in a manner that overlaps with the ligand-binding site, indicating that natural ligands must displace the compound for effective interaction with the integrin .

Chemical Reactions Analysis

Reactions and Technical Details

THI0019 has been shown to enhance various cellular reactions associated with α4β1 integrin activation:

  • Cell Adhesion: The compound significantly increases the adhesion of endothelial progenitor cells to VCAM-1 and fibronectin under both static and flow conditions.
  • Cell Migration: It promotes the migration of cells towards chemokines such as SDF-1α, demonstrating its role in facilitating cellular movement in response to external signals .

These reactions are critical for applications in regenerative medicine and stem cell therapy.

Mechanism of Action

Process and Data

The mechanism by which THI0019 operates involves several steps:

  1. Binding: THI0019 binds to the α/β subunit interface of α4β1 integrins.
  2. Activation: This binding induces conformational changes in the integrin, leading to enhanced affinity for its ligands.
  3. Cellular Effects: The activated integrins promote increased rolling, spreading, and adhesion of progenitor cells on endothelial surfaces, facilitating their migration into tissues .

This mechanism is distinct from other known agonists, highlighting THI0019's unique profile among integrin modulators.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

THI0019 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific structural details).
  • Solubility: Soluble in common organic solvents; specific solubility data should be referenced from experimental results.
  • Stability: Exhibits stability under physiological conditions, making it suitable for biological applications.

These properties contribute to its efficacy as an integrin agonist in therapeutic settings .

Applications

Scientific Uses

THI0019 has several promising applications in scientific research and clinical settings:

  • Stem Cell Therapy: Enhances the retention and engraftment of stem cells during therapeutic interventions.
  • Regenerative Medicine: Potential use in treatments requiring improved cell adhesion and migration, such as tissue repair following injury or disease.
  • Cancer Research: Investigated for its role in modulating immune responses through integrin interactions, potentially influencing tumor microenvironments .
Discovery & Development of THI0019 as an Integrin-Targeting Agent

Rational Design Strategies for Small-Molecule Integrin Agonists

Integrins are heterodimeric transmembrane receptors (comprising α and β subunits) that mediate bidirectional signaling between cells and their extracellular environment. The α4β1 integrin (also known as Very Late Antigen-4, VLA-4) is a therapeutic target due to its roles in leukocyte trafficking, inflammatory pathologies, stem cell retention, and cancer metastasis. Agonists of α4β1 integrin enhance ligand-binding affinity and cell adhesion, contrasting with antagonists that inhibit these processes. Rational design of α4β1 agonists aims to stabilize the extended-open conformation of the integrin, which facilitates high-affinity ligand binding and outside-in signaling. This requires precise manipulation of the integrin’s metal ion-dependent adhesion site (MIDAS) and the α/β subunit interface—a challenge due to the absence of high-resolution structural data for α4β1. Strategies focus on:

  • Subunit Interface Targeting: Stabilizing interactions between the α4 and β1 subunits to promote conformational activation [3] [9].
  • Bidirectional Signaling Leverage: Exploiting inside-out activation mechanisms to prime the receptor for ligand binding [5].
  • Dynamic Conformational Control: Shifting the equilibrium from bent-closed (inactive) to extended-open (active) states using allosteric modulators [3].

Structural Evolution from Antagonistic Scaffolds to THI0019 Agonism

THI0019 originated from a structural optimization campaign of an existing α4β1 integrin antagonist scaffold. Two critical modifications converted antagonistic activity into potent agonism:

Table 1: Key Structural Modifications Enabling THI0019 Agonism

Modification SiteAntagonist PrecursorTHI0019 AgonistFunctional Impact
Core PharmacophoreNeutral/negative chargeIntroduced cationic moietyStabilizes α/β subunit interface via electrostatic interactions
Peripheral RegionRigid aromatic groupFlexible aliphatic chainEnables induced-fit binding at the hybrid domain interface
  • Pharmacophore Charge Optimization: Introduction of a cationic group enhanced electrostatic complementarity with the acidic residues at the α4β1 subunit interface, promoting subunit separation and conformational extension [1] [3].
  • Peripheral Flexibility Enhancement: Replacing a rigid aromatic system with a conformationally adaptable chain facilitated dynamic interactions with the β1 subunit’s hybrid domain. This modification is critical for triggering the allosteric displacement of the α4 subunit’s β-propeller domain, a hallmark of integrin activation [1] [9].

Functional validation confirmed THI0019’s agonism:

  • Enhanced adhesion of progenitor cells to vascular cell adhesion molecule-1 (VCAM-1) and connecting segment-1 (CS-1) under static and flow conditions.
  • Facilitated cell rolling, spreading on VCAM-1, and stromal-derived factor-1α (SDF-1α)-directed migration—key mechanisms for stem cell engraftment [1].

Table 2: Functional Assays Demonstrating THI0019 Agonism

Assay TypeTHI0019 EffectBiological Significance
Static Adhesion3.5-fold increase in cell adhesion to VCAM-1Improved cell-matrix anchoring
Flow AdhesionEnhanced rolling and firm adhesion under shear stressMimics physiological migration
Cell MigrationAccelerated SDF-1α-directed chemotaxisSupports homing to injury sites

Computational Modeling of α4β1 Integrin Binding Dynamics

The absence of experimental crystal or cryo-EM structures for α4β1 integrin necessitated homology modeling and molecular dynamics simulations to elucidate THI0019’s mechanism:

  • Binding Site Prediction: Hybrid models of α4β1 were generated using templates from homologous integrins (e.g., αIIbβ3, αVβ3). Simulations placed THI0019 at the α4/β1 subunit interface, overlapping spatially with the natural ligand-binding site. This positioning suggests competitive displacement upon ligand binding, consistent with its role as a transient activator [1] [9].
  • Conformational Dynamics:
  • Agonist State: THI0019 binding induces a 10 Å separation between the α4 and β1 transmembrane domains, stabilizing the extended-open conformation. This "unclasping" effect mirrors talin-induced inside-out activation [3] [9].
  • Antagonist Conversion: A photoreactive THI0019 analog covalently cross-linked to α4β1 lost agonistic activity. Computational analysis revealed that irreversible binding prevents subunit rearrangement, locking the integrin in a closed state [1].
  • Cross-Reactivity Analysis: Molecular docking predicted THI0019 binding to related integrins (α4β7, α5β1, αLβ2). For αLβ2, simulations confirmed binding at the α/β interface (not the αI domain), explaining retained agonist activity even after cross-linking [1].

These models underscore the delicate balance between agonism and antagonism: Agonists must stabilize intermediate-affinity conformations that permit subsequent ligand displacement, while antagonists lock the receptor in inactive states. THI0019 exemplifies this by transiently activating α4β1 to enhance adhesion without impeding natural ligand engagement [3] [9].

Properties

Product Name

THI0019

IUPAC Name

methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)carbamoyloxy]hexan-2-yl]carbamoylamino]propanoate

Molecular Formula

C29H35N3O7S2

Molecular Weight

601.7 g/mol

InChI

InChI=1S/C29H35N3O7S2/c1-3-4-7-21(18-37-29(35)32(16-22-8-5-12-40-22)17-23-9-6-13-41-23)30-28(34)31-24(15-27(33)36-2)20-10-11-25-26(14-20)39-19-38-25/h5-6,8-14,21,24H,3-4,7,15-19H2,1-2H3,(H2,30,31,34)/t21-,24-/m0/s1

InChI Key

QWDGYRDMZTZEHQ-URXFXBBRSA-N

SMILES

CCCCC(COC(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)OC)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCCCC(COC(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)OC)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCC[C@@H](COC(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)N[C@@H](CC(=O)OC)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.